molecular formula C5H4Br2N2O2 B6183370 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 2624119-31-7

3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B6183370
CAS RN: 2624119-31-7
M. Wt: 283.9
InChI Key:
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Description

3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid is a type of pyrazole, which is a class of heterocyclic chemical compounds with a natural or synthetic origin . Pyrazoles have a nitrogen-based hetero-aromatic ring structure that serves as a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

The synthesis of pyrazoles often involves a variety of chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine can afford a wide variety of pyrazoles in very good yields .


Molecular Structure Analysis

The molecular structure of pyrazoles, including 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid, is characterized by a nitrogen-based hetero-aromatic ring . This structure is a key factor in the compound’s biological and pharmacological activities .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .

Mechanism of Action

The mechanism of action of pyrazoles can vary depending on their specific structure and functional groups. For instance, some pyrazoles have been found to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Future Directions

The future directions for the study and application of 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid and similar compounds could include further exploration of their biological and pharmacological activities, as well as the development of new synthesis methods and the study of their mechanisms of action .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid involves the bromination of 1-methyl-1H-pyrazole-5-carboxylic acid followed by further bromination at the 3 and 4 positions.", "Starting Materials": [ "1-methyl-1H-pyrazole-5-carboxylic acid", "Bromine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-pyrazole-5-carboxylic acid in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature until the solution turns yellow.", "Step 3: Add sodium acetate to the solution and stir for 30 minutes.", "Step 4: Add hydrogen peroxide to the solution and stir for an additional 30 minutes.", "Step 5: Filter the solution to obtain 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid as a solid product." ] }

CAS RN

2624119-31-7

Product Name

3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid

Molecular Formula

C5H4Br2N2O2

Molecular Weight

283.9

Purity

95

Origin of Product

United States

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